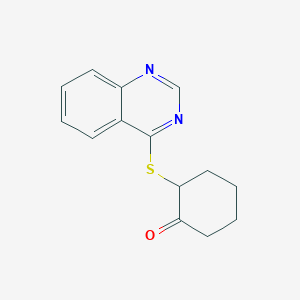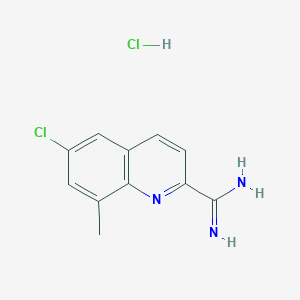![molecular formula C10H9ClN2O2S B11856571 Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle est un composé appartenant à la famille des benzimidazoles. Les benzimidazoles sont des composés organiques aromatiques hétérocycliques connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines, notamment la chimie médicinale et les procédés industriels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole avec le chloroformate de méthyle en présence d'une base telle que la triéthylamine . La réaction est effectuée sous reflux pour assurer la conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprendrait généralement des étapes telles que la purification et la cristallisation pour obtenir le composé à haute pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le composé peut être réduit pour modifier le cycle benzimidazole ou d'autres groupes fonctionnels.
Substitution : Des réactions de substitution halogénée peuvent se produire, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Dérivés benzimidazoles modifiés.
Substitution : Divers composés benzimidazoles substitués.
Applications de la recherche scientifique
Le 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et exerçant ainsi ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Mercapto-1-méthylimidazole : Connu pour son utilisation dans diverses réactions chimiques et comme ligand en chimie de coordination.
(S)-2-(Chlorométhyl)-1-(2-oxétanylméthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle : Un autre dérivé benzimidazole avec des caractéristiques structurales similaires.
Unicité
Le 5-chloro-2-mercapto-1-méthyl-1H-benzo[d]imidazole-6-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe chloro et mercapto sur le cycle benzimidazole le rend particulièrement polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C10H9ClN2O2S |
|---|---|
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
methyl 6-chloro-3-methyl-2-sulfanylidene-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-8-3-5(9(14)15-2)6(11)4-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16) |
Clé InChI |
MEPHPJVVSSUTLS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)



![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)





